(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
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Overview
Description
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a pyrimidinyloxyphenyl group, and a pyrazolylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Pyrimidinyloxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a phenol derivative.
Coupling with Iodophenyl Group: The final step involves the coupling of the iodophenyl group with the pyrazole core, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: Shares the iodophenyl group but lacks the pyrazole and pyrimidinyloxy groups.
2,2’-Bipyridine: Contains a bipyridine structure, often used as a ligand in coordination chemistry.
Psilocybin: Contains a similar aromatic structure but with different functional groups and biological activity.
Uniqueness
(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like 4-iodophenol or 2,2’-bipyridine.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-iodophenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN4O2/c21-16-6-2-15(3-7-16)19(26)25-13-10-18(24-25)14-4-8-17(9-5-14)27-20-22-11-1-12-23-20/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTXJKKUCJILNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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